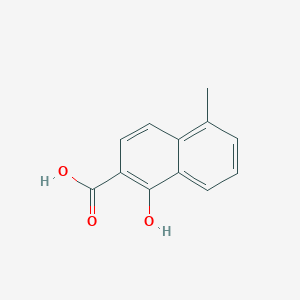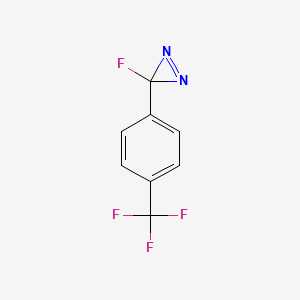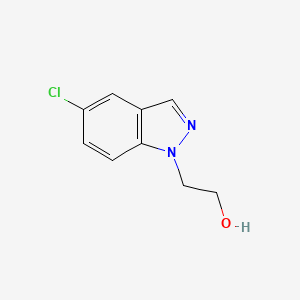
2-(5-Chloro-1H-indazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-1H-indazol-1-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chloro substituent at the 5-position and an ethanol group at the 2-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-indazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst. The reaction typically proceeds in the presence of a base and an oxidant, such as oxygen, to form the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions. Additionally, continuous flow reactors may be employed to improve reaction scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-1H-indazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-1H-indazol-1-yl)acetaldehyde or 2-(5-Chloro-1H-indazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Hydroxy-1H-indazol-1-yl)ethanol.
Substitution: Formation of 2-(5-Amino-1H-indazol-1-yl)ethanol or 2-(5-Mercapto-1H-indazol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-1H-indazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and ethanol group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .
Comparación Con Compuestos Similares
2-(5-Chloro-1H-indazol-1-yl)ethanol can be compared with other indazole derivatives, such as:
2-(5-Nitro-1H-indazol-1-yl)ethanol: Contains a nitro group instead of a chloro group, which may alter its biological activity and reactivity.
2-(5-Bromo-1H-indazol-1-yl)ethanol:
2-(5-Methyl-1H-indazol-1-yl)ethanol: Contains a methyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
The unique combination of the chloro substituent and ethanol group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
24240-17-3 |
|---|---|
Fórmula molecular |
C9H9ClN2O |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
2-(5-chloroindazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |
Clave InChI |
IEBCDHGJSRVJCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=NN2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


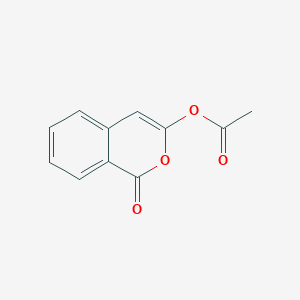


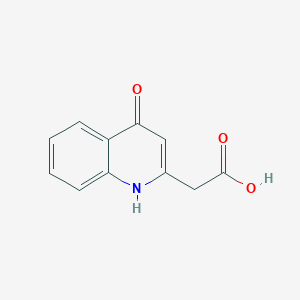
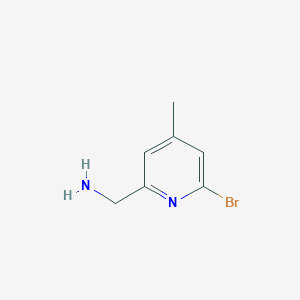
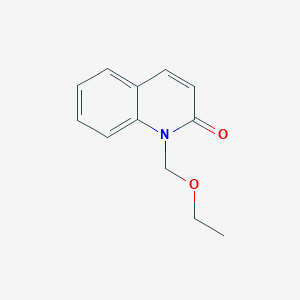



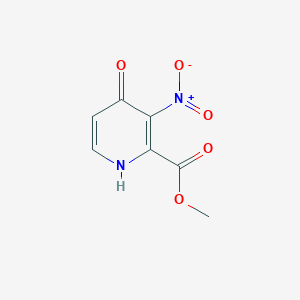
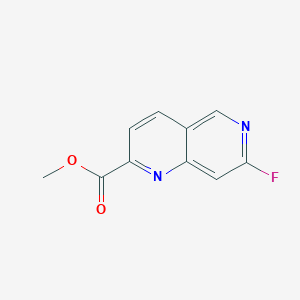
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
